3-(6,7-Dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)propanoic acid 3-(6,7-Dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 101063-94-9
VCID: VC20753976
InChI: InChI=1S/C10H8Cl2N2O4S/c11-5-3-7-8(4-6(5)12)19(17,18)14-9(13-7)1-2-10(15)16/h3-4H,1-2H2,(H,13,14)(H,15,16)
SMILES: C1=C2C(=CC(=C1Cl)Cl)S(=O)(=O)N=C(N2)CCC(=O)O
Molecular Formula: C10H8Cl2N2O4S
Molecular Weight: 323.15 g/mol

3-(6,7-Dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)propanoic acid

CAS No.: 101063-94-9

Cat. No.: VC20753976

Molecular Formula: C10H8Cl2N2O4S

Molecular Weight: 323.15 g/mol

* For research use only. Not for human or veterinary use.

3-(6,7-Dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)propanoic acid - 101063-94-9

Specification

CAS No. 101063-94-9
Molecular Formula C10H8Cl2N2O4S
Molecular Weight 323.15 g/mol
IUPAC Name 3-(6,7-dichloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanoic acid
Standard InChI InChI=1S/C10H8Cl2N2O4S/c11-5-3-7-8(4-6(5)12)19(17,18)14-9(13-7)1-2-10(15)16/h3-4H,1-2H2,(H,13,14)(H,15,16)
Standard InChI Key PRRUPJPSHMZJJX-UHFFFAOYSA-N
SMILES C1=C2C(=CC(=C1Cl)Cl)S(=O)(=O)N=C(N2)CCC(=O)O
Canonical SMILES C1=C2C(=CC(=C1Cl)Cl)S(=O)(=O)N=C(N2)CCC(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator